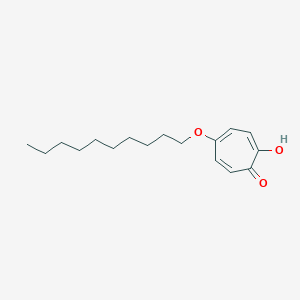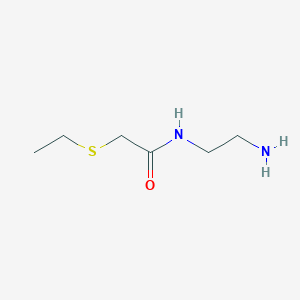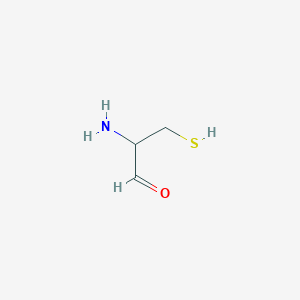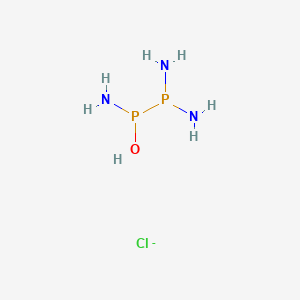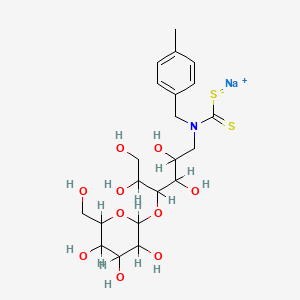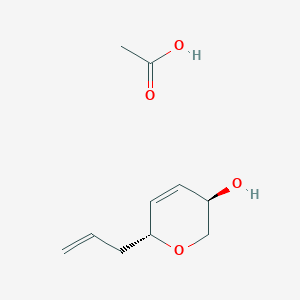
acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol is a compound that combines the properties of acetic acid and a pyran derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The pyran derivative in this compound is characterized by a six-membered ring containing one oxygen atom, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an allylation reaction, where an allyl halide reacts with the pyran ring in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group on the pyran ring using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group on the pyran ring is converted to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines using reagents like thionyl chloride or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, amine derivatives, solvent like dichloromethane.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halide or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving pyran derivatives. Its ability to undergo various chemical reactions makes it a useful tool in enzymology and metabolic studies.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol exerts its effects involves interactions with molecular targets like enzymes and receptors. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in metabolic pathways. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with similar acidic properties but lacks the pyran ring.
Pyran derivatives: Compounds with a six-membered ring containing one oxygen atom, similar to the pyran ring in the compound.
Allyl alcohol: Contains a hydroxyl group and an allyl group but lacks the pyran ring and acetic acid moiety.
Uniqueness
Acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol is unique due to its combination of acetic acid and pyran ring structures. This combination allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it valuable in multiple fields of research and industry.
Eigenschaften
CAS-Nummer |
205827-34-5 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H12O2.C2H4O2/c1-2-3-8-5-4-7(9)6-10-8;1-2(3)4/h2,4-5,7-9H,1,3,6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
InChI-Schlüssel |
BNWPSGWZINXENX-SCLLHFNJSA-N |
Isomerische SMILES |
CC(=O)O.C=CC[C@@H]1C=C[C@H](CO1)O |
Kanonische SMILES |
CC(=O)O.C=CCC1C=CC(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


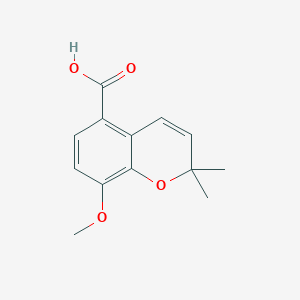
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
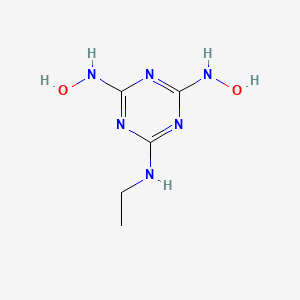
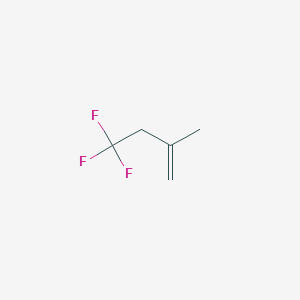

![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)


![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
